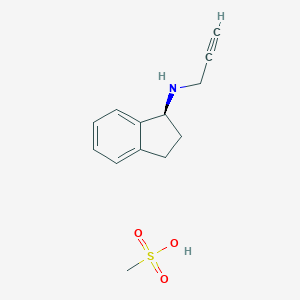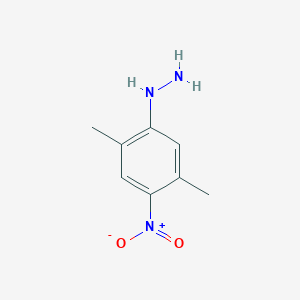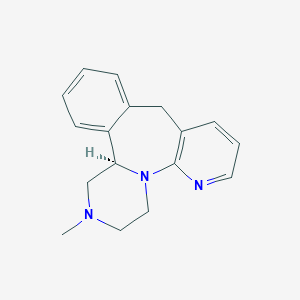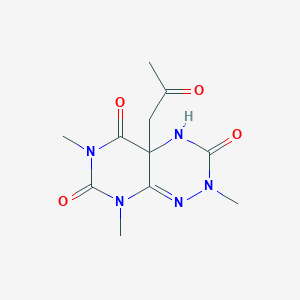
Pyrizinostatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrizinostatin is a natural product that belongs to the pyrrolo[1,4]benzodiazepine family. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 1998. Since then, pyrizinostatin has attracted considerable attention due to its unique structure and promising biological activities.
Wissenschaftliche Forschungsanwendungen
Inhibition of Pyroglutamyl Peptidase
Pyrizinostatin has been identified as an inhibitor of pyroglutamyl peptidase (PG-peptidase), a discovery made during screenings for PG-peptidase inhibitors. This compound was isolated from the microbial strain SA2289, belonging to the genus Streptomyces. The structure of pyrizinostatin was determined through NMR spectral analysis and X-ray analysis, revealing its composition as 2,4,4a,8-tetrahydro-2,6,8-trimethyl-4a-(2-oxopropyl)pyrimido[5,4-^]l,2,4-triazine-3,5,7(6//)-trione (Aoyagi et al., 1992).
Structure Determination
Further research into pyrizinostatin focused on its structural determination. It was obtained as colorless crystals, with the molecular formula established as CnH15N5O4. The analysis included high-resolution mass spectrometry and elemental analysis. The structure was confirmed through detailed NMR data and crystal X-ray diffraction analysis, providing insight into its molecular configuration and chemical properties (Hatsu et al., 1992).
Eigenschaften
CAS-Nummer |
146406-84-0 |
|---|---|
Produktname |
Pyrizinostatin |
Molekularformel |
C11H15N5O4 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
2,6,8-trimethyl-4a-(2-oxopropyl)-4H-pyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C11H15N5O4/c1-6(17)5-11-7(13-16(4)9(19)12-11)14(2)10(20)15(3)8(11)18/h5H2,1-4H3,(H,12,19) |
InChI-Schlüssel |
HUZNODILVCXFIG-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12C(=NN(C(=O)N1)C)N(C(=O)N(C2=O)C)C |
Kanonische SMILES |
CC(=O)CC12C(=NN(C(=O)N1)C)N(C(=O)N(C2=O)C)C |
Synonyme |
2,4,4a,8-tetrahydro-2,6,8-trimethyl-4a-(2-oxopropyl)pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione pyrizinostatin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




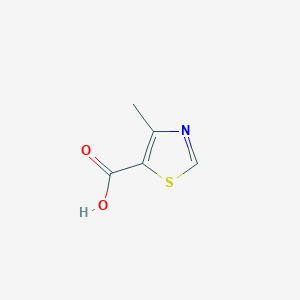
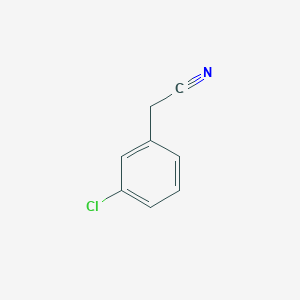
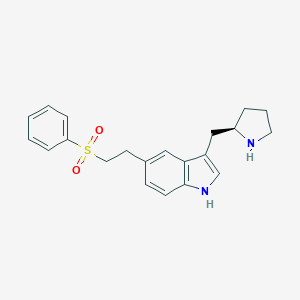


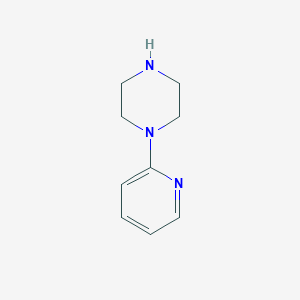
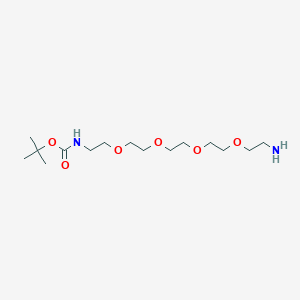
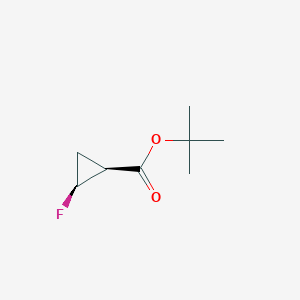

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)
